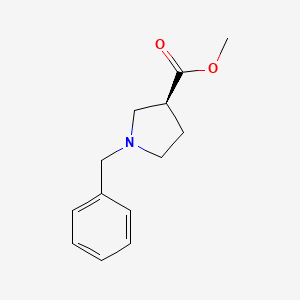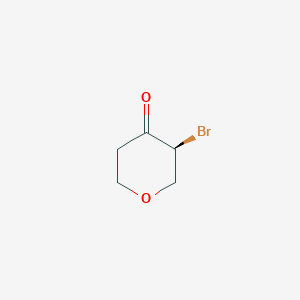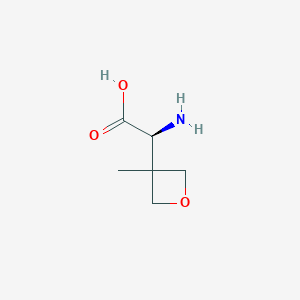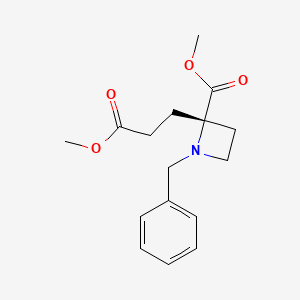![molecular formula C12H22N2O2 B8217113 tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate](/img/structure/B8217113.png)
tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate is a synthetic organic compound with the molecular formula C12H22N2O2. It is characterized by a spirocyclic structure, which is a unique feature in organic chemistry. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows: [ \text{Spirocyclic Amine} + \text{tert-Butyl Chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles, under basic or acidic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate is used in a variety of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride
- tert-butyl 2-azaspiro[3.4]octan-6-ylcarbamate
Comparison: tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate is unique due to its specific stereochemistry (6S configuration) and its spirocyclic structure. This configuration can result in different biological activities and chemical reactivities compared to its similar compounds. The presence of the tert-butyl group also influences its solubility and stability, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(6-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWHTXUMVSKNOY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(C1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2(C1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-1-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B8217052.png)
![[(2R)-azetidin-2-yl]methanamine;dihydrochloride](/img/structure/B8217055.png)
![tert-butyl (4S)-1-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8217067.png)
![benzyl (5R)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8217072.png)
![tert-butyl N-[(1S)-2,2-dimethyl-3-oxocyclobutyl]carbamate](/img/structure/B8217086.png)

![ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B8217106.png)
![[(2R)-4,4-dimethyloxetan-2-yl]methanamine](/img/structure/B8217123.png)
![[(2R)-3,3-dimethyloxetan-2-yl]methanamine](/img/structure/B8217129.png)

![ethyl (2S)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B8217142.png)
![tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B8217150.png)
